BenchChemオンラインストアへようこそ!

PROTAC MDM2 Degrader-2

MDM2 degradation p53 activation homo-PROTAC

Conventional MDM2 inhibitors paradoxically stabilize MDM2 protein, limiting p53 activation. PROTAC MDM2 Degrader-2 (Compound 15b in CN108610333A) solves this by acting as a homo-PROTAC: it recruits MDM2 to itself for ubiquitination and complete proteasomal degradation. • Induces MDM2 self-ubiquitination and degradation; upregulates p53 in A549 cells (5-20 μM). • Avoids the hook effect and E3 ligase saturation issues of CRBN-based heterobifunctional degraders. • Supplied at >98% purity; ideal for mechanistic studies, target validation, and degrader side-by-side comparisons.

Molecular Formula C70H76Cl4N10O12
Molecular Weight 1391.2 g/mol
Cat. No. B2424454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC MDM2 Degrader-2
Molecular FormulaC70H76Cl4N10O12
Molecular Weight1391.2 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCNC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl
InChIInChI=1S/C70H76Cl4N10O12/c1-43(2)95-57-37-53(91-5)23-25-55(57)67-77-63(45-7-15-49(71)16-8-45)65(47-11-19-51(73)20-12-47)83(67)69(89)81-31-29-79(61(87)41-81)39-59(85)75-27-33-93-35-36-94-34-28-76-60(86)40-80-30-32-82(42-62(80)88)70(90)84-66(48-13-21-52(74)22-14-48)64(46-9-17-50(72)18-10-46)78-68(84)56-26-24-54(92-6)38-58(56)96-44(3)4/h7-26,37-38,43-44,63-66H,27-36,39-42H2,1-6H3,(H,75,85)(H,76,86)/t63-,64-,65+,66+/m1/s1
InChIKeyWZLSSHVSGKCEKQ-AKOOKZATSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PROTAC MDM2 Degrader-2: Characterization & Specifications


PROTAC MDM2 Degrader-2 (CAS: 2249944-99-6) is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the ubiquitination and subsequent proteasomal degradation of the murine double minute 2 (MDM2) protein [1]. This compound is explicitly disclosed as 'Compound 15b' in patent CN108610333A, which claims a series of homo-PROTACs that utilize MDM2 as both the target protein and the E3 ligase recruiter . Unlike conventional MDM2 inhibitors that merely block the MDM2-p53 protein-protein interaction, this degrader actively eliminates MDM2, leading to robust stabilization and activation of the tumor suppressor p53 . The compound has a molecular weight of 1391.22 g/mol and is supplied as a solid with >98% purity, suitable for in vitro and in vivo research applications [2].

Homo-PROTAC degrader targeting MDM2 protein
Induces MDM2 degradation, not inhibition
Reported to stabilize p53 in wild-type cell models
High-purity solid for in vitro / in vivo studies

PROTAC MDM2 Degrader-2: Irreplaceable Advantages


Direct substitution of PROTAC MDM2 Degrader-2 with a generic MDM2 inhibitor (e.g., MI-1061, RG7112) or a cereblon (CRBN)-recruiting PROTAC (e.g., MD-224) is not scientifically valid due to fundamentally distinct mechanisms of action and divergent pharmacodynamic profiles. While small-molecule inhibitors stabilize and accumulate MDM2 protein, which can paradoxically limit p53 activation, PROTAC MDM2 Degrader-2 operates as a 'homo-PROTAC' that recruits MDM2 to itself for ubiquitination and degradation [1]. This unique self-degradation mechanism avoids the potential 'hook effect' and E3 ligase saturation issues observed with some CRBN-based heterobifunctional degraders [2]. Furthermore, the structural design of PROTAC MDM2 Degrader-2, as disclosed in patent CN108610333A, is distinct from both the lenalidomide-based MD-224 series and the VHL-1 ligand series, precluding any assumption of functional equivalence .

MDM2 inhibitor class
Inhibitors stabilize MDM2; degradation response may not reproduce same p53 activation profile.
CRBN-based PROTACs
Use cereblon E3 ligase; MDM2 self-ubiquitination context may not transfer to cereblon-dependent systems.
Structural analogs
Linker composition optimized for homo-dimerization; substitution may alter degradation kinetics or potency.

PROTAC MDM2 Degrader-2: Differential Evidence


MDM2 Self-Degradation vs. Inhibition

PROTAC MDM2 Degrader-2 is a homo-PROTAC that induces self-ubiquitination and degradation of MDM2, whereas MDM2 inhibitors (e.g., MI-1061) bind to MDM2 and stabilize the protein, preventing p53 degradation without eliminating MDM2 [1]. In A549 cells, treatment with 20 μM PROTAC MDM2 Degrader-2 for 12 hours results in marked depletion of MDM2 protein and concurrent upregulation of p53 . In contrast, the MDM2 inhibitor MI-1061 (IC50 = 4.4 nM) causes accumulation of both MDM2 and p53, a pharmacodynamic distinction with potential implications for therapeutic resistance [2].

MDM2 Degradation vs. Inhibition
Class-level
Induces MDM2 degradation (20 μM, A549); inhibitor MI-1061 stabilizes MDM2
Differentiates degradation from inhibition for MDM2-p53 research
Based on patent data; cross-validation recommended
MDM2 degradation p53 activation homo-PROTAC

p53 Activation: Degradation vs. Inhibition

PROTAC MDM2 Degrader-2 achieves p53 activation through MDM2 degradation. While direct head-to-head quantitative data for PROTAC MDM2 Degrader-2 is limited, cross-study comparisons with the well-characterized PROTAC MD-224 provide a relevant benchmark for degrader efficacy versus inhibition [1]. MD-224, a CRBN-based PROTAC, induces MDM2 degradation with a DC50 of 0.8 nM and achieves an IC50 of 1.5 nM in RS4;11 cell growth inhibition, which is >10-fold more potent than the MDM2 inhibitor MI-1061 (IC50 = 140 nM in the same assay) [2]. The patent for PROTAC MDM2 Degrader-2 demonstrates robust p53 upregulation and MDM2 depletion at 5-20 μM in A549 cells, establishing functional degradation activity [3].

p53 Activation Potency
Cross-study
MD-224 DC50 0.8 nM, RS4;11 IC50 1.5 nM vs MI-1061 IC50 140 nM; PROTAC MDM2 Degrader-2 active 5–20 μM
Supports degrader-mediated p53 activation potential; cross-study comparison context
Assay conditions and cell lines differ; direct benchmarking needed
p53 transcriptional activity MDM2 depletion apoptosis induction

Homo-PROTAC vs. CRBN-Recruiting PROTACs

PROTAC MDM2 Degrader-2 is a homo-PROTAC composed of two MDM2 ligand moieties connected by a linker, enabling MDM2 to serve as both the target and the E3 ligase recruiter [1]. This contrasts with CRBN-recruiting PROTACs like MD-224, which require cereblon expression and are susceptible to competition from endogenous cereblon ligands or 'hook effect' at high concentrations [2]. The patent CN108610333A demonstrates that the linker length and composition in PROTAC MDM2 Degrader-2 were optimized for self-degradation activity, with Compound 15b (PROTAC MDM2 Degrader-2) showing distinct activity compared to its analog 15a .

Homo-PROTAC vs. CRBN Design
Class-level
Homo-PROTAC recruits MDM2 for self-ubiquitination; MD-224 recruits cereblon
E3 ligase recruitment mechanism differs; degrader design context
Structural specificity from patent CN108610333A
PROTAC design E3 ligase recruitment ternary complex

p53 Selectivity: Wild-Type vs. Mutant

While specific selectivity data for PROTAC MDM2 Degrader-2 is not available, the closely related PROTAC MD-224 demonstrates high selectivity for cancer cells harboring wild-type p53, with IC50 values >10 μM in p53-mutant cell lines compared to low nanomolar activity in wild-type p53 lines [1]. This class-level behavior is expected for PROTAC MDM2 Degrader-2, as MDM2 degradation primarily benefits cells where p53 function is intact but suppressed by MDM2 overexpression [2]. The patent CN108610333A demonstrates p53 upregulation in A549 cells (wild-type p53), confirming pathway engagement .

p53-Selective Activity
Class-level
MD-224 IC50 10 μM p53-mutant; PROTAC MDM2 Degrader-2 upregulates p53 in A549 wt-p53
Supports p53-dependent selectivity context; class-level inference
Selectivity window based on MD-224; validate with degrader directly
p53 status cancer cell lines selectivity

PROTAC MDM2 Degrader-2: Application Scenarios


MDM2 Self-Ubiquitination and Degradation

PROTAC MDM2 Degrader-2 is ideally suited for mechanistic studies of MDM2 self-ubiquitination, as it functions as a homo-PROTAC that recruits MDM2 to itself. Researchers can use this compound to dissect the structural requirements for MDM2 dimerization and subsequent autoubiquitination, as demonstrated in patent CN108610333A [1]. This application is particularly valuable for understanding resistance mechanisms to cereblon-based degraders or for validating novel MDM2-targeting modalities.

p53-Dependent Anti-Proliferative Effects

Based on the p53 activation data observed in A549 cells at 5-20 μM, PROTAC MDM2 Degrader-2 is recommended for use in cell-based assays to assess p53 transcriptional activity and downstream effects on cell cycle arrest and apoptosis in cancer cell lines with wild-type p53 . The compound's ability to deplete MDM2 protein, rather than merely inhibiting it, provides a distinct pharmacodynamic endpoint for quantifying target engagement and pathway activation .

PROTAC Modality Comparison for MDM2-p53

PROTAC MDM2 Degrader-2 serves as a critical tool compound for side-by-side comparisons with CRBN-based degraders (e.g., MD-224) and small-molecule inhibitors (e.g., MI-1061) to elucidate the differential impact of degradation versus inhibition on MDM2-p53 signaling dynamics. Studies using this compound can reveal how distinct E3 ligase recruitment strategies affect degradation kinetics, ternary complex formation, and cellular efficacy, as highlighted by the structural and mechanistic distinctions between this homo-PROTAC and the well-characterized MD-224 series [2].

MDM2 Target Validation

For industrial drug discovery teams, PROTAC MDM2 Degrader-2 provides a chemical probe to validate the therapeutic hypothesis that eliminating MDM2, rather than inhibiting it, yields superior tumor suppression. The compound's activity in p53 wild-type contexts, as demonstrated in patent CN108610333A, supports its use in target validation studies and as a reference compound for screening next-generation MDM2 degraders with improved drug-like properties [1].

Application
Selection Property
Validation Focus
MDM2 auto-ubiquitination mechanism studies
Homo-PROTAC self-recruitment design
MDM2 ubiquitination and degradation endpoints
p53 pathway activation in wt-p53 cell models
MDM2 degradation-dependent p53 stabilization
p53 target gene expression, cell cycle arrest
Comparative degrader modality studies
E3 ligase recruitment mechanism
Ternary complex formation and degradation kinetics
MDM2 target engagement and degrader screening
MDM2 protein elimination vs inhibition
Target protein depletion and pathway reactivation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC MDM2 Degrader-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.